

A Technical Guide to Tetranitrogen (N₄): Discovery, Properties, and Experimental Endeavors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tetrazete	
Cat. No.:	B14668308	Get Quote

For Researchers, Scientists, and Professionals in Energetic Materials

This technical guide provides a comprehensive overview of tetranitrogen (N₄), a molecule of significant interest in the field of high-energy-density materials (HEDM). The term "**Tetrazete**" refers to the cyclic isomer of N₄. This document details the history of its discovery, theoretical predictions, and the experimental challenges associated with its synthesis and characterization.

Introduction to Tetranitrogen (N₄)

Tetranitrogen is an allotrope of nitrogen composed of four nitrogen atoms. For decades, the synthesis of polynitrogen compounds has been a formidable challenge due to the immense stability of the dinitrogen molecule (N_2), which possesses one of the strongest known chemical bonds ($N\equiv N$). The allure of N_4 and other polynitrogen species lies in their potential to store vast amounts of chemical energy, which is released upon decomposition into N_2 . This energy release, for instance, in the decomposition of the N_4 molecule into two N_2 molecules, is highly exothermic, releasing approximately 800 kJ mol⁻¹ of energy.[1]

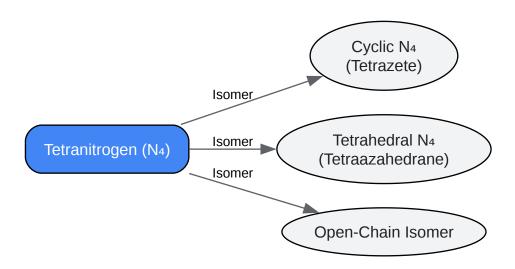
While several isomers of N₄ have been theoretically proposed, the most prominent are the cyclic "**Tetrazete**" and the tetrahedral "tetraazahedrane". Computational studies have been instrumental in predicting the structures and properties of these high-energy molecules.[1][2]

It is crucial to note that the extreme instability and high energy of N₄ isomers make them subjects of study for applications as explosives and propellants. Their investigation does not extend to the realm of drug development or biological signaling pathways, as their reactivity is incompatible with biological systems.

History of Discovery and Key Milestones

The quest for tetranitrogen has been primarily driven by theoretical chemistry, with experimental verification proving to be a significant hurdle.

- Early Theoretical Predictions: In the late 20th century, advancements in computational chemistry enabled scientists to predict the existence and potential stability of various polynitrogen compounds, including N₄ isomers.[1] These studies suggested that while highly energetic, certain N₄ structures could exist as metastable species.
- First Experimental Detection (2002): A major breakthrough occurred in 2002 when researchers successfully detected gaseous tetranitrogen for the first time.[3][4] This was achieved not through a conventional synthesis of a stable compound, but by using a sophisticated technique called neutralization-reionization mass spectrometry (NRMS).[3] These experiments confirmed N₄ as a metastable molecule with a lifetime exceeding 1 microsecond in the gas phase.[3][4] The fragmentation pattern observed in these experiments suggested an open-chain geometry for the detected N₄, consisting of two loosely bound N₂ units.[4]
- Encapsulation of Cyclic N₄ (2019): More recently, a cyclic N₄ ring was successfully stabilized by encapsulating it within a fullerene cage. Researchers reported the synthesis and characterization of a complex where a planar, covalently bonded cyclo-N₄ is stabilized by bridging two dysprosium ions inside an aza[5]fullerene cage.[6] This highlights a promising strategy of using coordination and encapsulation to stabilize highly reactive polynitrogen species.[6]


Isomers of Tetranitrogen (N₄)

Computational studies have explored several possible structures for N₄. The two most commonly discussed are the rectangular (cyclic) and tetrahedral isomers.

- Cyclic N₄ (**Tetrazete**): This isomer, with the IUPAC name **tetrazete**, is a four-membered nitrogen ring.[1][7]
- Tetrahedral N₄ (Tetraazahedrane): This isomer features a tetrahedral cage structure.[1] It is considered to be the most stable singlet N₄ isomer in some theoretical studies.[3]

The relationship and theoretical stability of these isomers are often a subject of computational investigation.

Click to download full resolution via product page

Isomers of Tetranitrogen (N₄).

Quantitative Data

The majority of quantitative data available for N₄ isomers is derived from computational studies, as their transient nature makes experimental measurement exceedingly difficult.

Table 1: Calculated Properties of N₄ Isomers

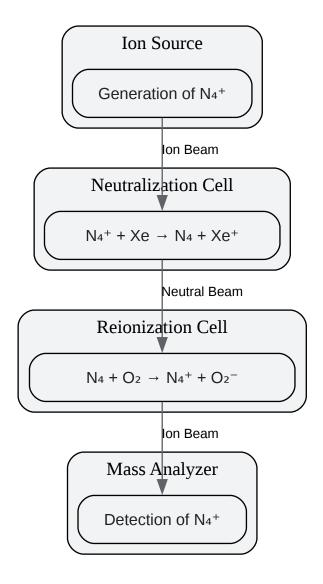
Property	Cyclic N ₄ (Rectangle- shaped, N ₄ -1)[2]	Tetrahedral N4 (N4-2)[8]
Density (g cm ⁻³)	1.441	-
Heat of Formation (kJ g ⁻¹)	7.92	-
Detonation Velocity (m s ⁻¹)	9747	10037
Detonation Pressure (GPa)	36.8	40.1
Specific Impulse (s)	410.3	409.7

Table 2: Calculated Geometrical Parameters of N₄ Isomers

Parameter	Cyclic N ₄ (Rectangle- shaped, N ₄ -1)[2]	Tetrahedral N₄[9]
N-N Bond Lengths (Å)	1.256 and 1.536	~1.47
Bond Angles (°)	90	-

Experimental Protocols: Detection by Neutralization-Reionization Mass Spectrometry (NRMS)

As the synthesis of a stable, bulk sample of N₄ has not been achieved, this section details the experimental methodology used for its first and only direct detection in the gas phase.


Principle of NRMS:

Neutralization-Reionization Mass Spectrometry (NRMS) is a powerful technique for studying highly reactive and unstable neutral species. It involves a three-step process:

• Generation of a Precursor Ion: A stable cationic precursor, in this case, N₄+, is generated in an ion source.

- Neutralization: The N₄⁺ ion beam is directed into a collision cell containing a reducing gas
 (e.g., xenon). Here, a one-electron reduction occurs, neutralizing the cation to form the short-lived N₄ molecule.
- Reionization and Detection: The newly formed neutral N₄ molecule, along with unreacted ions and fragments, travels into a second collision cell containing an oxidizing gas (e.g., oxygen). The neutral N₄ is reionized to N₄+, which is then mass-analyzed by a mass spectrometer. The detection of a signal at the corresponding mass-to-charge ratio confirms the survival of the neutral N₄ molecule for the duration of its flight between the two collision cells (on the order of microseconds).

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tetranitrogen Wikipedia [en.wikipedia.org]
- 2. Density functional theory studies on N4 and N8 species: Focusing on various structures and excellent energetic properties PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental detection of tetranitrogen PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazete | N4 | CID 71363144 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Tetranitrogen (N₄): Discovery, Properties, and Experimental Endeavors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14668308#discovery-and-history-of-tetrazete-n4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com